Oral Bioavailability: DL-Theanine vs. L-Theanine
In a direct head-to-head rat study, oral administration of L-theanine resulted in substantially higher plasma concentrations compared to D-theanine. The gut absorption of D-theanine was 'far less' than that of L-theanine [1]. Moreover, co-administration of D- and L-theanine (i.e., DL-theanine) led to decreased plasma concentrations of both enantiomers due to competitive intestinal absorption and renal reabsorption [1].
| Evidence Dimension | Oral bioavailability (plasma concentration) |
|---|---|
| Target Compound Data | DL-Theanine (racemate) plasma concentration decreased compared to L-theanine alone; D-theanine absorption 'far less' than L-theanine |
| Comparator Or Baseline | L-Theanine (CAS:3081-61-6) |
| Quantified Difference | Gut absorption of D-theanine 'far less' than L-theanine; DL-theanine exhibits competitive inhibition reducing overall exposure |
| Conditions | Male Sprague-Dawley rats; oral (p.o.) administration; plasma analysis via LC-ESI/MS |
Why This Matters
This data demonstrates that DL-theanine (CAS:34271-54-0) is not bioequivalent to pure L-theanine, a critical consideration for in vivo studies where systemic exposure dictates efficacy.
- [1] Desai MJ, et al. Pharmacokinetics of theanine enantiomers in rats. Chirality. 2005 Mar;17(3):154-62. doi: 10.1002/chir.20144. View Source
